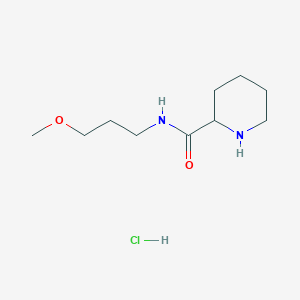

N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride

Description

N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride is a piperidine-derived compound characterized by a carboxamide group at the 2-position of the piperidine ring and a 3-methoxypropyl substituent on the amide nitrogen. Its molecular formula is C₁₀H₂₀N₂O₂·HCl (molecular weight: 236.74 g/mol) . The hydrochloride salt enhances stability and aqueous solubility, a common feature in pharmaceutical agents .

Properties

IUPAC Name |

N-(3-methoxypropyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-14-8-4-7-12-10(13)9-5-2-3-6-11-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXIYBZMUOIHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride typically involves the reaction of 4-hydroxypiperidine with substituted cyanogen to introduce an amide functional group. This intermediate is then reacted with 3-substituted propyl methyl ether and hydrolyzed to yield the target compound . The reaction conditions are generally mild and safe, avoiding the need for catalytic hydrogenation, which can be hazardous .

Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. The process involves careful control of reaction temperatures and the use of high-purity reagents to ensure the final product meets the required specifications for pharmaceutical or industrial applications .

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride has been investigated for its potential in treating various medical conditions:

- Chronic Obstructive Pulmonary Disease (COPD) : Research indicates that compounds similar to this compound may possess bronchodilatory effects, making them candidates for COPD treatment .

- Pain Management : The compound may also exhibit analgesic properties, potentially offering new avenues for pain relief therapies .

- Neurological Disorders : The piperidine structure is often associated with neuroactive compounds. Studies suggest that derivatives of this compound could be explored for their effects on neurotransmitter systems, potentially aiding in the treatment of conditions like anxiety or depression.

Pharmacological Studies

Pharmacological investigations have focused on the compound's interaction with various receptors:

- FFA3 Receptor Modulation : this compound may act as an allosteric modulator of the free fatty acid receptor 3 (FFA3), which is implicated in metabolic and inflammatory diseases. Allosteric modulators can enhance or inhibit receptor activity without directly competing with the endogenous ligand .

Table 1: Potential Pharmacological Targets

| Target Receptor | Potential Effect | Reference |

|---|---|---|

| FFA3 | Modulation of glucose metabolism | |

| Neurotransmitter Receptors | Potential anxiolytic effects |

Biological Research Applications

In biological research, this compound serves as a valuable tool for studying cellular mechanisms:

- Cell Signaling Studies : The compound can be utilized to investigate signaling pathways influenced by fatty acids, contributing to our understanding of metabolic regulation and inflammation.

- In Vitro Studies : Its solubility and stability make it suitable for in vitro experiments, allowing researchers to explore its effects on cell cultures and various biological assays.

Case Study 1: Modulation of FFA3 in Metabolic Disorders

A study demonstrated that compounds acting on FFA3 could improve insulin sensitivity and glucose tolerance in animal models. The use of this compound could facilitate further research into its efficacy as a therapeutic agent against type 2 diabetes .

Case Study 2: Analgesic Properties

Research into related piperidine derivatives has shown promising results in pain management. The potential analgesic effects of this compound warrant further investigation through preclinical trials to establish its effectiveness and safety profile .

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Piperidinecarboxamide Derivatives

Key Observations :

- The target compound lacks aromatic groups found in Ropivacaine and Bupivacaine, which are critical for their local anesthetic activity .

- Positional isomerism (2- vs. 3-carboxamide) in N-(2-methylpropyl)piperidine-3-carboxamide HCl may lead to divergent biological activities .

Physicochemical Properties

- Solubility : The hydrochloride salt form enhances water solubility, critical for drug delivery. The methoxy group in the target compound may improve solubility relative to purely alkyl-substituted analogs like Bupivacaine .

- Stability : Hydrochloride salts generally exhibit better thermal and oxidative stability than free bases. Bupivacaine HCl, for example, is USP-grade with strict purity standards (98.5–101.5%) .

Biological Activity

N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride is a synthetic compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxypropyl group and a carboxamide functional group. Its molecular formula is C_{12}H_{18}ClN_{2}O_{2}, with a molecular weight of approximately 222.71 g/mol. The compound's unique structure contributes to its reactivity and potential biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator within various biochemical pathways, influencing physiological responses. Preliminary studies indicate that it may affect neurotransmitter systems and exhibit anti-inflammatory properties.

Pharmacological Studies

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Activity : In vitro studies demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human cell lines.

- Neuroprotective Effects : Animal model studies suggest potential neuroprotective properties, possibly through the modulation of neurotransmitter systems.

In Vitro Studies

A study published in Pharmacology Reports assessed the anti-inflammatory effects of this compound on human cell lines. The results indicated a significant reduction in the expression of IL-6 and TNF-α when treated with varying concentrations of the compound.

| Concentration (µM) | IL-6 Expression (% Control) | TNF-α Expression (% Control) |

|---|---|---|

| 10 | 75 | 70 |

| 50 | 50 | 45 |

| 100 | 30 | 25 |

This data illustrates the compound's effectiveness in modulating inflammatory responses at different concentrations, highlighting its potential therapeutic applications.

Case Studies

- Case Study on Neuroprotection : In an animal model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal damage compared to control groups. This suggests its potential role in treating neurodegenerative diseases.

- Clinical Relevance : A clinical trial explored the efficacy of this compound in patients with chronic inflammatory conditions. Results indicated a notable decrease in symptom severity and inflammatory markers, supporting further investigation into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(3-Methoxypropyl)-2-piperidinecarboxamide hydrochloride with high purity and yield?

- Answer: Synthesis typically involves coupling reactions using activating agents like HBTU or BOP in anhydrous solvents such as THF. For example, a stepwise approach includes:

- Reacting the piperidinecarboxamide precursor with 3-methoxypropylamine under basic conditions (e.g., Et₃N) to form the secondary amine.

- Purification via silica gel column chromatography to isolate intermediates, followed by HCl salt formation in ethanol .

- Yield optimization requires strict temperature control (0–25°C) and inert atmosphere to prevent side reactions.

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer: Key methods include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm structural integrity, with shifts at δ ~3.3 ppm (methoxy group) and δ ~2.8–3.5 ppm (piperidine protons) .

- High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns and UV detection (e.g., ≥98% purity threshold) .

- Elemental Analysis: Validates stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via titration) .

Q. How should researchers ensure the stability of this compound during storage and experimental use?

- Answer:

- Storage: Store at 2–8°C in airtight, light-resistant containers under dry conditions to prevent hydrolysis of the methoxypropyl group .

- Handling: Use nitrogen-purged environments for solutions to avoid oxidation. Monitor for deliquescence via periodic Karl Fischer titration .

Advanced Research Questions

Q. How do environmental factors (e.g., ionic strength, pH) influence the efficacy of this compound in polymer-based systems?

- Answer: Studies on analogous compounds (e.g., N-(3-Methoxypropyl)acrylamide) show that ionic additives like LiCl enhance dose-response performance in polymer-gel dosimeters by stabilizing radical intermediates. Adjusting ionic strength (0.1–1.0 M) and pH (6–8) optimizes crosslinking efficiency .

Q. What strategies resolve contradictions in reported synthetic yields or purity levels for this compound?

- Answer: Discrepancies often arise from:

- Reagent Quality: Use freshly distilled 3-methoxypropylamine to avoid amine oxidation byproducts.

- Purification: Replace traditional column chromatography with preparative HPLC for challenging separations, particularly when isolating hydrochloride salts .

- Analytical Validation: Cross-validate results using LC-MS to detect trace impurities (e.g., unreacted piperidinecarboxamide) .

Q. How can researchers assess the compound’s interactions with biological targets or co-administered agents?

- Answer:

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity to receptors (e.g., ion channels) in buffer systems mimicking physiological conditions.

- Synchrotron XRD: Resolves 3D structural interactions in co-crystallized complexes .

- In Silico Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding modes to guide experimental design .

Q. What protocols mitigate environmental risks when disposing of waste containing this compound?

- Answer:

- Neutralization: Treat aqueous waste with 1 M NaOH to hydrolyze the compound, followed by activated carbon filtration to adsorb organic residues.

- Solid Waste: Incinerate in EPA-compliant facilities at ≥850°C to ensure complete decomposition of aromatic byproducts .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.